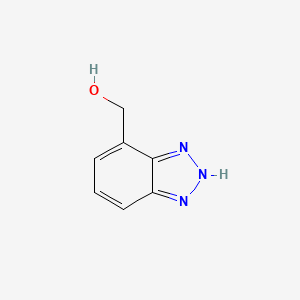

1H-Benzotriazole-7-methanol

Description

Contextual Significance of Benzotriazole (B28993) Derivatives in Modern Chemistry

Benzotriazole, a bicyclic heterocyclic compound, consists of a benzene (B151609) ring fused to a triazole ring. This core structure serves as a versatile scaffold in synthetic chemistry, allowing for the creation of a vast library of derivatives with a wide spectrum of applications. ijariie.com In medicinal chemistry, these derivatives are highly valued for their diverse pharmacological activities. Researchers have successfully synthesized benzotriazole-based compounds that exhibit potent antibacterial, antifungal, antiviral, antitumor, and anti-inflammatory properties. ijariie.comrjptonline.orggrowingscience.comscholarsresearchlibrary.com The ability of the benzotriazole nucleus to interact with biological targets makes it a privileged structure in drug discovery. ijariie.com

Beyond pharmaceuticals, benzotriazole derivatives are crucial in materials science. They are widely recognized as effective corrosion inhibitors for metals, particularly copper and its alloys, by forming a protective complex on the metal surface. scholarsresearchlibrary.comchembk.comcymitquimica.com Furthermore, their ability to absorb ultraviolet radiation makes them excellent UV stabilizers in plastics, coatings, and other polymers, preventing photodegradation. scholarsresearchlibrary.comchembk.comcymitquimica.com The utility of benzotriazoles also extends to their role as synthetic auxiliaries and intermediates in the preparation of more complex chemical structures. scholarsresearchlibrary.com

Scope and Objectives of Research on 1H-Benzotriazole-7-methanol

Research into specific benzotriazole derivatives like this compound is driven by the understanding that the position of substituents on the benzotriazole scaffold profoundly influences the molecule's chemical and biological properties. While N-substituted isomers, such as 1H-Benzotriazole-1-methanol, have been more extensively studied as corrosion inhibitors and synthetic reactants, chembk.comsigmaaldrich.comsigmaaldrich.com research into C-substituted isomers like the 7-methanol variant is crucial for developing a comprehensive structure-activity relationship (SAR) profile for this class of compounds.

The primary objectives for investigating this compound include:

Synthesis and Characterization: Developing efficient and regioselective synthetic routes to isolate the 7-substituted isomer, which is often more challenging to produce than its N-substituted counterparts.

Comparative Analysis: Evaluating how placing the hydroxymethyl (-CH2OH) group on the benzene portion of the scaffold (at position 7) alters its electronic properties, solubility, and reactivity compared to isomers where the group is attached to a nitrogen atom (N1 or N2 positions).

Exploring Biological Potential: Screening this compound for various biological activities, such as antimicrobial or anticancer effects, to determine if its unique structure offers advantages over other isomers. For instance, studies on other derivatives have shown that specific substitutions can enhance inhibitory activity against viral enzymes like helicase. nih.gov

Materials Science Applications: Investigating its efficacy as a corrosion inhibitor or UV stabilizer, as the location of the functional group can affect its interaction with metal surfaces or its photophysical properties. Research on related compounds like 4,5,6,7-tetrabromo-1H-benzotriazole has explored the formation of methanol (B129727) solvates to understand their crystalline structure and bonding, which is relevant for materials development. mdpi.com

In essence, the study of this compound aims to expand the fundamental understanding of benzotriazole chemistry, potentially unlocking new applications in medicine and materials science that are specific to its unique isomeric form.

Compound Data

Structure

3D Structure

Properties

Molecular Formula |

C7H7N3O |

|---|---|

Molecular Weight |

149.15 g/mol |

IUPAC Name |

2H-benzotriazol-4-ylmethanol |

InChI |

InChI=1S/C7H7N3O/c11-4-5-2-1-3-6-7(5)9-10-8-6/h1-3,11H,4H2,(H,8,9,10) |

InChI Key |

YHEKBXQMXRLCCX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=NNN=C2C(=C1)CO |

Origin of Product |

United States |

Chemical Reactivity and Transformation Mechanisms of 1h Benzotriazole 7 Methanol

Oxidative Transformations at the Methanol (B129727) Moiety

The primary alcohol group of 1H-Benzotriazole-7-methanol is susceptible to oxidation, a fundamental transformation in organic synthesis. This process typically occurs in a stepwise manner, first yielding the corresponding aldehyde and subsequently the carboxylic acid.

The initial oxidation converts the 7-hydroxymethyl group into a formyl group, yielding 1H-Benzotriazole-7-carbaldehyde . With the use of stronger oxidizing agents or under prolonged reaction conditions, this aldehyde can be further oxidized to 1H-Benzotriazole-7-carboxylic acid . The general pathway for such oxidations in aqueous media often involves the formation of a geminal diol intermediate from the aldehyde, which is then oxidized to the carboxylic acid. acs.org While specific literature detailing the oxidation of the 7-methanol isomer is not abundant, this transformation follows standard principles of alcohol oxidation. For related isomers, such as benzotriazole-5-carboxylic acid, synthesis from the corresponding methyl or alcohol precursor is a known process, indicating the feasibility of this oxidative transformation. ijpsonline.comacs.org

Table 1: Products of Oxidative Transformation

| Precursor | Oxidation Product (Intermediate) | Oxidation Product (Final) |

|---|

Reductive Transformations for Functional Group Interconversion

Reductive processes involving this compound can be directed at either the benzotriazole (B28993) ring system or the exocyclic methanol group. A significant transformation is the reductive cleavage of the benzotriazole moiety. The benzotriazole group can act as a leaving group and be reductively cleaved from the molecule. For instance, N-benzotriazol-1-ylmethyl groups can be reduced with reagents like sodium borohydride (B1222165) (NaBH₄), leading to the corresponding N-methyl compounds, effectively replacing the C-Bt bond with a C-H bond. semanticscholar.org

Furthermore, the entire benzotriazole ring can be cleaved under free-radical conditions, often initiated by reagents like tributyltin hydride (Bu₃SnH) or polymethylhydrosiloxane (B1170920) (PMHS). researchgate.netresearchgate.netacs.org This process, known as Benzotriazole Ring Cleavage (BtRC), typically proceeds via the evolution of molecular nitrogen (N₂) and can be utilized to synthesize a variety of other compounds, such as N-phenylamides from N-acylbenzotriazoles. researchgate.net While these examples often involve N-acyl or N-alkyl benzotriazoles, the principles of reductive ring cleavage represent a key pathway for the functional group transformation of benzotriazole derivatives.

Substitution Reactions Involving the Hydroxyl Group

The hydroxyl group of the methanol moiety is a key site for substitution reactions, enabling the conversion of this compound into a range of other derivatives. A common strategy involves converting the hydroxyl group into a better leaving group.

For example, treatment of 1-hydroxymethylbenzotriazole with thionyl chloride (SOCl₂) effectively replaces the hydroxyl group with a chlorine atom, yielding 1-chloromethyl-1H-1,2,3-benzotriazole . nih.gov This halogenated derivative is a versatile intermediate for further nucleophilic substitution reactions.

The hydroxyl group can also undergo condensation reactions. Its reaction with carboxylic acids, often in the presence of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC), leads to the formation of benzotriazolyl alkyl esters. nih.gov Additionally, 1-hydroxymethylbenzotriazole can react with amines, such as phenylethylamines, in the presence of a Lewis acid like aluminum chloride (AlCl₃) in a one-pot Friedel-Crafts type reaction to form N-benzotriazol-1-ylmethyl-1,2,3,4-tetrahydroisoquinolines. semanticscholar.org In this reaction, the hydroxyl group is activated by the Lewis acid and subsequently replaced by the amine nucleophile.

Advanced Oxidation Process (AOP) Degradation Mechanisms

Advanced Oxidation Processes (AOPs) are effective methods for degrading persistent organic compounds like benzotriazoles in aqueous environments. researchgate.net These processes rely on the generation of highly reactive species, primarily hydroxyl radicals (•OH) and ozone (O₃), which attack the benzotriazole ring system, leading to its fragmentation and eventual mineralization.

Hydroxyl radicals are powerful, non-selective oxidants that react rapidly with the benzotriazole molecule. The reaction is primarily initiated by the addition of the •OH radical to the aromatic benzene (B151609) ring, which is a major reaction pathway. researchgate.net This initial attack leads to the formation of various hydroxylated intermediates.

Theoretical and experimental studies on 1H-benzotriazole have identified key transformation products resulting from successive reactions with •OH. researchgate.net Important initial products include 4-hydroxy-benzotriazole and 7-hydroxy-1H-benzotriazole . researchgate.net These mono-hydroxylated species can undergo further oxidation to form dihydroxy derivatives such as 4,7-dihydroxy-1H-benzotriazole . researchgate.net Continued oxidation leads to the cleavage of the benzene ring, ultimately producing smaller, more oxidized molecules like 1,2,3-triazole-4,5-dicarboxylic acid . researchgate.net The reaction rate constants for these processes are very high, indicating that AOPs can effectively remove benzotriazoles from water. researchgate.net

Table 2: Key Transformation Products from Hydroxyl Radical Attack on Benzotriazole Ring

| Reaction Step | Transformation Product |

|---|---|

| Initial •OH Addition | 4-hydroxy-benzotriazole |

| 7-hydroxy-1H-benzotriazole | |

| Second •OH Addition | 4,7-dihydroxy-1H-benzotriazole |

Ozonation is another effective AOP for the degradation of benzotriazoles. The reaction can proceed through two main routes: direct reaction with ozone molecules or indirect reaction with hydroxyl radicals formed from ozone decomposition in water. Current time information in Bangalore, IN.

The direct reaction of ozone with the 1H-benzotriazole ring is selective and leads to the cleavage of the benzene portion of the molecule. Current time information in Bangalore, IN.ijariie.com A major and well-documented transformation product identified through high-resolution mass spectrometry is 1H-1,2,3-triazole-4,5-dicarbaldehyde . Current time information in Bangalore, IN.ijariie.com This product is formed via the cleavage of the benzene ring, followed by further oxidation of the resulting fragments. Current time information in Bangalore, IN. Other transient species can also be formed, but the dicarbaldehyde is a significant, relatively stable intermediate in the ozonolysis pathway. Current time information in Bangalore, IN. These transformation products are also observed when treating actual wastewater, though they tend to degrade further at higher ozone doses. Current time information in Bangalore, IN.ijariie.com

Advanced Spectroscopic and Structural Elucidation of 1h Benzotriazole 7 Methanol and Its Analogues

High-Resolution Spectroscopic Characterization Techniques

Spectroscopic techniques are fundamental in determining the structure of organic molecules. High-resolution methods provide detailed information on the connectivity of atoms, the molecular formula, and the functional groups present.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals in ¹H and ¹³C NMR spectra, the precise arrangement of atoms can be determined.

For the analogue 1H-Benzotriazole-1-methanol, the ¹H NMR spectrum provides distinct signals for each proton group. The protons on the benzene (B151609) ring typically appear in the downfield region (δ 7.0-8.5 ppm) due to the aromatic ring current. The methylene (B1212753) protons (-CH₂-) adjacent to the nitrogen and oxygen atoms would appear as a singlet in a unique chemical shift environment, while the hydroxyl proton (-OH) signal is also characteristic. nih.govchemicalbook.com

For 1H-Benzotriazole-7-methanol, the substitution pattern on the benzene ring would lead to a more complex splitting pattern for the three remaining aromatic protons compared to the four protons in 1H-Benzotriazole. chemicalbook.com The symmetry is lower, and distinct coupling patterns would allow for the unambiguous assignment of each aromatic proton. The signals for the methanol (B129727) group (-CH₂OH) would be similar to those in the 1-methanol isomer.

Table 1: Representative ¹H NMR Spectral Data for 1H-Benzotriazole-1-methanol (Data is illustrative based on typical values for the structural analogue)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H | 7.3 - 8.1 | Multiplet |

| -CH₂- | ~5.8 - 6.1 | Singlet |

| -OH | Variable | Singlet (broad) |

Note: Data sourced from spectral databases for the analogue 1H-Benzotriazole-1-methanol. chemicalbook.comspectrabase.com

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The spectrum for a benzotriazole (B28993) derivative will show distinct signals for the aromatic carbons and the methylene carbon of the methanol group.

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound (C₇H₇N₃O), the molecular weight is 149.15 g/mol . nih.govcymitquimica.com High-resolution mass spectrometry (HRMS), such as Q-TOF MS, can measure the mass-to-charge ratio (m/z) with very high accuracy, allowing for the confirmation of the molecular formula. jcchems.com

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Benzotriazole derivatives are known to exhibit a characteristic fragmentation pathway involving the loss of a nitrogen molecule (N₂), resulting in a significant fragment ion. researchgate.net For this compound, key fragmentation steps would likely include the loss of the hydroxyl group, the entire hydroxymethyl group, and the characteristic loss of N₂ from the triazole ring. miamioh.edujournalijdr.com

Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion/Fragment | Formula | Calculated m/z | Fragmentation Pathway |

| [M+H]⁺ | C₇H₈N₃O⁺ | 150.0662 | Protonated Molecular Ion |

| [M-N₂]⁺ | C₇H₇O⁺ | 121.0597 | Loss of N₂ |

| [M-CH₂O]⁺ | C₆H₅N₃⁺ | 119.0483 | Loss of formaldehyde (B43269) |

| [M-CH₂OH]⁺ | C₆H₄N₃⁺ | 118.0405 | Loss of hydroxymethyl radical |

Infrared (IR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. nih.gov The IR spectrum of this compound would display several characteristic absorption bands.

A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group. Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. The spectrum would also show characteristic peaks for the C=C stretching vibrations of the benzene ring (around 1450-1600 cm⁻¹) and C-H out-of-plane bending, which can give clues about the substitution pattern. tandfonline.comresearchgate.netresearchgate.net Vibrations associated with the triazole ring, including N=N and C-N stretching, also appear in the fingerprint region. nih.govtandfonline.com

Table 3: Expected Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Frequency Range (cm⁻¹) | Functional Group |

| O-H Stretch | 3200 - 3600 (broad) | Alcohol |

| Aromatic C-H Stretch | 3000 - 3100 | Benzene Ring |

| Aliphatic C-H Stretch | 2850 - 3000 | -CH₂- |

| C=C Stretch | 1450 - 1600 | Benzene Ring |

| C-O Stretch | 1000 - 1260 | Alcohol |

| Aromatic C-H Bend | 750 - 900 | Benzene Ring |

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a solid-state crystal lattice, including bond lengths, bond angles, and intermolecular interactions.

Co-crystallization is a powerful crystal engineering strategy used to create new solid forms with tailored properties by combining two or more different neutral molecules in a stoichiometric ratio within the same crystal lattice. atlantis-press.com This technique is particularly effective for modifying the supramolecular assembly of benzotriazoles.

Research has shown that 1H-benzotriazole readily forms co-crystals with various co-formers, particularly carboxylic acids. atlantis-press.comresearchgate.net The formation of these co-crystals is often directed by robust and predictable hydrogen bonding interactions, such as the O-H···N synthon between the carboxylic acid and the triazole ring. researchgate.net By selecting co-formers with different geometries and functionalities (e.g., fumaric acid, hydroxybenzoic acids), it is possible to control the resulting supramolecular architecture, generating diverse structures from simple chains to complex three-dimensional networks. atlantis-press.comresearchgate.net This strategy allows for the modification of physical properties and the creation of novel materials, such as organic luminescent co-crystals, from benzotriazole derivatives. nih.gov

Chromatographic Methods for Analytical Separation and Purification

Chromatographic techniques are indispensable for the analysis of benzotriazole derivatives, enabling both the purification of synthesized compounds and the analytical determination of their presence in various matrices. High-Performance Thin-Layer Chromatography (HPTLC) offers a rapid and versatile screening method, while column chromatography remains the gold standard for preparative-scale purification.

High-Performance Thin-Layer Chromatography (HPTLC) is a sophisticated form of planar chromatography that provides high-resolution separation with minimal sample preparation. camag.com Its application in environmental analysis for detecting pollutants like benzotriazoles showcases its sensitivity and efficiency. camag.com HPTLC is frequently used for the detection and quantification of industrial chemicals and organic contaminants in water and soil samples. camag.com

A key application involves the monitoring of 1H-benzotriazole and its methylated analogue, tolyltriazole, in aquatic environments. In such studies, sample preparation typically involves an enrichment step, such as solid-phase extraction (SPE), to concentrate the analytes from water samples before HPTLC analysis.

Table 1: Example HPTLC Method Parameters for Benzotriazole Analysis

| Parameter | Description |

| Sample Preparation | Solid-Phase Extraction (SPE) from water samples. |

| Stationary Phase | HPTLC plates pre-coated with silica (B1680970) gel. |

| Sample Application | Automated with instruments like an Automatic TLC Sampler for precision. |

| Detection | Densitometric scanning post-separation. |

A significant advancement in HPTLC is its hyphenation with mass spectrometry (HPTLC-MS). mdpi.com This coupling technique allows for the direct identification of separated compounds on the HPTLC plate, providing structural confirmation of analytes. mdpi.com This is particularly valuable in non-target screening of environmental samples where unknown contaminants, including various benzotriazole derivatives, can be identified with high confidence. nih.govresearchgate.net The integration of HPTLC with MS provides a powerful tool for both qualitative and quantitative analysis, combining the high throughput of planar chromatography with the definitive identification capabilities of mass spectrometry. mdpi.com

Column chromatography is a cornerstone technique for the purification of synthesized this compound and its analogues from crude reaction mixtures. This method separates compounds based on their differential adsorption to a stationary phase, typically silica gel, while a mobile phase elutes them from the column. up.ac.za Flash column chromatography, a variation that uses pressure to increase the mobile phase flow rate, is commonly employed to expedite the purification process. rsc.org

The selection of the mobile phase, or eluent system, is critical for achieving effective separation. For benzotriazole derivatives, which span a range of polarities, mixtures of non-polar and polar solvents are typically used. A common and effective combination is a gradient or isocratic system of hexane (B92381) and ethyl acetate (B1210297). semanticscholar.orgjst.go.jp The ratio of these solvents is adjusted based on the polarity of the target compound and the impurities to be removed.

Research on the synthesis of various benzotriazole analogues frequently reports the use of silica gel column chromatography for purification. For instance, the purification of N-substituted benzotriazole derivatives and other analogues has been successfully achieved using hexane-ethyl acetate solvent systems. semanticscholar.orgjst.go.jp The progress of the separation is often monitored by Thin-Layer Chromatography (TLC) to identify the fractions containing the pure desired product. wisdomlib.org

Table 2: Examples of Column Chromatography for Purification of Benzotriazole Analogues

| Compound Class | Stationary Phase | Mobile Phase (Eluent) | Purpose |

| Benzotriazole Derivatives | Silica Gel | Hexane / Ethyl Acetate (e.g., 1:1, 4:1, 2:1) | Post-synthesis purification. semanticscholar.orgjst.go.jp |

| N-benzylbenzenamine | Flash Silica Gel | Hexane / Ethyl Acetate (50:1) | Purification of final product. rsc.org |

| N-(4-chlorobenzyl)-N-methylbenzenamine | Flash Silica Gel | Hexane / Ethyl Acetate (30:1) | Isolation of pure amine. rsc.org |

| Functionalized N-(ethynyl)benzotriazoles | Flash Silica Gel | Hexanes / Ethyl Acetate (9.5:0.5) | Product purification. lookchem.com |

The versatility and scalability of column chromatography make it an essential methodology in the synthetic chemistry of this compound and its related compounds, ensuring the high purity required for subsequent structural elucidation and further application.

Based on a thorough review of available scientific literature, there are no specific theoretical and computational studies published that focus solely on the chemical compound “this compound” corresponding to the detailed outline provided.

The existing research in computational chemistry, including studies utilizing Density Functional Theory (DFT), Multiconfigurational Methods (CASSCF, CASPT2), and Molecular Dynamics simulations, has primarily centered on the parent compound, 1H-Benzotriazole, and its other isomers or derivatives, such as 1H-Benzotriazole-1-methanol, 4-methyl-1H-benzotriazole, and various halogenated forms. researchgate.netjocpr.commdpi.comnih.govresearchgate.netresearchgate.net

For instance, theoretical calculations have been employed to investigate the degradation mechanisms of 1H-benzotriazole, where 7-hydroxy-1H-benzotriazole was identified as a potential transformation product, but these studies did not extend to a detailed computational analysis of this compound itself. nih.govresearchgate.net Similarly, research on non-covalent interactions and hydrogen bonding has been conducted on different derivatives, but not specifically on the 7-methanol isomer. mdpi.comnih.gov

Consequently, without published data on the quantum chemical calculations, reaction mechanisms, dynamic behavior, or intermolecular interactions of this compound, it is not possible to generate an article that adheres to the specific and detailed outline requested. The required information for sections on its electronic structure, energy landscapes, excited states, transition state analysis, and hydrogen bonding networks is not available in the current body of scientific literature.

Theoretical and Computational Chemistry Studies of 1h Benzotriazole 7 Methanol

Analysis of Intermolecular Interactions and Non-Covalent Bonding

Halogen Bonding and Other Sigma-Hole Interactions

No specific theoretical or computational data on halogen bonding or other sigma-hole interactions involving 1H-Benzotriazole-7-methanol could be located. Halogen bonding is a highly directional, non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. A region of positive electrostatic potential on the halogen atom, known as a σ-hole, is key to this interaction. Computational studies would be necessary to determine if the electronic structure of this compound could support such interactions, but this research is not currently available.

Pi-Pi Stacking and Aromatic Interactions

Similarly, there is a lack of specific computational studies detailing the pi-pi stacking and other aromatic interactions of this compound. The aromatic benzotriazole (B28993) ring system is theoretically capable of engaging in π–π stacking, where the electron-rich pi systems of adjacent rings align, contributing to crystal packing and molecular assembly. However, without specific computational models or crystallographic data for this compound, details such as centroid-to-centroid distances and interaction energies remain uncharacterized.

Coordination Chemistry and Catalytic Applications of 1h Benzotriazole 7 Methanol Derivatives

Metal Ion Complexation and Ligand Design Principles

The field of coordination chemistry extensively utilizes benzotriazole (B28993) and its derivatives due to their versatile binding capabilities and the unique properties they impart to metal complexes. These compounds are of significant interest for creating advanced materials with applications ranging from catalysis to materials science.

Benzotriazole derivatives are nitrogen-containing heterocyclic compounds that serve as excellent ligands for a variety of metal ions. researchgate.net Their ability to coordinate with metals stems from the lone pairs of electrons on their three nitrogen atoms within the triazole ring. researchgate.net Depending on the substitution pattern and the reaction conditions, they can act as monodentate or bidentate ligands, bridging multiple metal centers. rsc.orgresearchgate.net This versatility makes them valuable building blocks in supramolecular chemistry. researchgate.net

The coordination can occur through different nitrogen atoms, and the specific binding mode influences the geometry and stability of the resulting metal complex. For instance, in many complexes, the benzotriazole ligand coordinates to the metal center through the N3 atom of the azole ring. sapub.org The electronic properties of the benzotriazole ring, which possesses both electron-donating and electron-accepting characteristics, can be tuned by adding substituents to the benzene (B151609) ring. rsc.org This modification allows for the precise design of ligands to create metal complexes with desired electronic, optical, or catalytic properties.

Complexes have been synthesized with a wide range of transition metals, including copper, palladium, zinc, cobalt, and rhodium. sapub.orgnih.govredalyc.org The resulting coordination compounds exhibit diverse structures and properties, from simple mononuclear complexes to intricate polynuclear clusters. researchgate.net

Table 1: Examples of Metal Complexes with Benzotriazole-Based Ligands

| Metal Ion | Benzotriazole Ligand Derivative | Application/Property Studied |

|---|---|---|

| Palladium (II) | 1,3-bis((1H-benzotriazol-1-yl) methyl) benzene | Catalysis (Mizoroki-Heck reaction), Antifungal activity |

| Copper (I) | 1H-Benzotriazole | Catalysis (Glaser reaction) |

| Rhodium (I) | 1H-Benzotriazole | Catalysis (Coupling of benzotriazoles and allenes) |

This table is generated based on data from various studies on benzotriazole derivatives. nih.govredalyc.orgacs.orgresearchgate.net

The ability of benzotriazole derivatives to act as bridging ligands is fundamental to the construction of coordination polymers (CPs) and metal-organic frameworks (MOFs). researchgate.net These extended structures are formed by linking metal ions or clusters with organic ligands, creating one-, two-, or three-dimensional networks. The structure of the resulting framework is highly dependent on the coordination geometry of the metal ion and the binding mode of the benzotriazole ligand. mdpi.com

Benzotriazole-based ligands have been successfully incorporated into various frameworks. For example, they can be used to create zeolitic imidazolate frameworks (ZIFs) through postsynthetic ligand exchange, where they replace existing ligands to introduce new functionalities. rsc.orgrsc.org This method allows for the creation of materials with tailored pore sizes and chemical properties, enhancing their affinity for specific molecules. researchgate.net The uncoordinated nitrogen atoms within the pores of these frameworks can act as Lewis basic sites, improving interactions with guest molecules. researchgate.netrsc.org

These materials are investigated for a wide array of applications, including:

Gas Storage and Separation: The defined pore structures allow for selective adsorption of gases.

Catalysis: The metal nodes or functionalized ligands can act as catalytic sites. uni-augsburg.de

Sensing: The frameworks can be designed to change their optical or electronic properties upon interaction with specific analytes.

The thermal stability and chemical robustness of many benzotriazole-based MOFs make them attractive for practical applications. rsc.org

Catalytic Activities and Reaction Mechanism Investigations

Benzotriazole derivatives are not only versatile ligands but also play a crucial role in mediating a variety of metal-catalyzed reactions. Their electronic and steric properties can significantly influence the activity and selectivity of a catalyst.

Benzotriazole ligands are instrumental in facilitating numerous metal-catalyzed coupling reactions, which are essential for forming carbon-carbon and carbon-heteroatom bonds in organic synthesis. rsc.org The benzotriazole moiety can influence the catalytic cycle in several ways:

Stabilization of the Metal Center: By coordinating to the metal, the ligand can stabilize the catalytically active species, preventing decomposition or aggregation.

Modulation of Electronic Properties: The electron-donating or -withdrawing nature of the benzotriazole can alter the electron density at the metal center, thereby affecting its reactivity in key steps like oxidative addition and reductive elimination. rsc.org

Steric Influence: The size and shape of the benzotriazole ligand can control the access of substrates to the metal center, leading to enhanced selectivity.

Benzotriazole-ligated catalysts have been employed in various transformations, including the Mizoroki-Heck, Sonogashira, and Ullmann coupling reactions. researchgate.netredalyc.org For example, palladium complexes bearing benzotriazole derivative ligands have shown high catalytic activity for the coupling of aryl bromides with alkenes and alkynes. researchgate.net Similarly, copper catalysts ligated by benzotriazole are effective in the homocoupling of terminal alkynes. acs.org

A significant area of research has been the use of benzotriazole derivatives in rhodium-catalyzed reactions, particularly the coupling of benzotriazoles with unsaturated substrates like allenes. nih.govnih.gov These reactions are valuable for synthesizing N-alkylated benzotriazoles, which are important in medicinal chemistry. nih.gov

Detailed mechanistic studies, combining experimental and computational methods, have shed light on the catalytic cycle. nih.govacs.org A key finding is that the choice of phosphine (B1218219) ligand on the rhodium center can control the regioselectivity of the reaction, determining whether the alkyl group attaches to the N1 or N2 position of the benzotriazole. nih.govd-nb.info

The proposed mechanism often involves several key steps:

Oxidative Addition: The N-H bond of the benzotriazole adds to the Rh(I) center, forming a Rh(III)-hydride intermediate. nih.govd-nb.info

Substrate Coordination and Insertion: The allene (B1206475) coordinates to the rhodium complex and subsequently inserts into the Rh-H or Rh-N bond.

Reductive Elimination: The final step involves the reductive elimination of the N-allylated product, regenerating the active Rh(I) catalyst. nih.gov

More recent investigations suggest a more complex mechanism where cationic rhodium species are the active catalysts. nih.govacs.org In this model, the cleavage of the N-H bond may occur through a "proton shuttling" mechanism assisted by a counteranion, rather than a direct oxidative addition. nih.gov Understanding these mechanistic details is crucial for optimizing reaction conditions and developing more efficient and selective catalysts. nih.gov

Table 2: Ligand Effect on Regioselectivity in Rh-Catalyzed Benzotriazole-Allene Coupling

| Diphosphine Ligand | Major Product | N1:N2 Ratio |

|---|---|---|

| JoSPOphos | N1-allyl benzotriazole | 98:2 |

Data synthesized from studies on ligand-controlled rhodium-catalyzed reactions. acs.org

Supramolecular Chemistry and Materials Science Applications of Benzotriazole Derivatives

Design and Construction of Supramolecular Architectures

The design of supramolecular architectures relies on the principles of molecular recognition and self-assembly. Benzotriazole (B28993) derivatives are adept at participating in these processes due to their unique structural and electronic properties. rsc.org

Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. For benzotriazole derivatives, these interactions are primarily hydrogen bonding, π-π stacking, and van der Waals forces. wikipedia.orgrsc.org The triazole moiety can act as both a hydrogen bond donor and acceptor, facilitating the formation of one-dimensional chains, two-dimensional sheets, and three-dimensional networks. researchgate.netrsc.org

Molecular recognition, the specific binding between two or more molecules, is fundamental to self-assembly. wikipedia.org The benzotriazole scaffold can be chemically modified to create specific recognition sites for guest molecules. The positioning of functional groups, such as the hydroxymethyl group in 1H-benzotriazole-7-methanol, can direct the self-assembly process and influence the final supramolecular structure. The ability of the triazole ring to engage in various non-covalent interactions allows for the recognition of a wide range of substrates, including anions and other organic molecules. rsc.org

Table 1: Key Non-Covalent Interactions in Benzotriazole Self-Assembly

| Interaction | Description | Role in Supramolecular Architecture |

| Hydrogen Bonding | The N-H of the triazole ring acts as a donor, while the other nitrogen atoms act as acceptors. The hydroxyl group of the methanol (B129727) substituent provides an additional site for hydrogen bonding. | Directs the formation of defined structures like chains and sheets. researchgate.netrsc.org |

| π-π Stacking | The aromatic benzene (B151609) ring and the triazole ring can stack on top of each other, driven by electrostatic and van der Waals forces. | Contributes to the stability and packing of the supramolecular assembly. hilarispublisher.com |

| Van der Waals Forces | Weak, non-specific interactions that contribute to the overall stability of the assembled structure. | Play a significant role in the close packing of molecules within the supramolecular architecture. rsc.org |

Advanced Materials Development Using Benzotriazole Scaffolds

The unique properties of benzotriazole derivatives make them valuable components in the development of advanced materials with tailored functionalities. gsconlinepress.comethernet.edu.et

Benzotriazole units can be incorporated into polymer backbones or as pendant groups to impart specific properties to the resulting materials. rsc.orgnih.gov These polymers often exhibit enhanced thermal stability, and the benzotriazole moiety can introduce optoelectronic properties. rsc.orgrsc.org For instance, conjugated polymers containing benzotriazole units have been synthesized for applications in organic light-emitting diodes (OLEDs) and polymer solar cells. nih.govrsc.org

The introduction of functional groups, such as the hydroxymethyl group in this compound, allows for the covalent attachment of the benzotriazole unit to a polymer chain through esterification or other reactions. This integration can lead to materials with improved mechanical properties and processability.

Table 2: Examples of Benzotriazole-Containing Polymeric Systems

| Polymer Type | Benzotriazole Role | Potential Application |

| Poly(benzotriazole)-b-poly(alkyl methacrylate)s | Forms the rod-like block in rod-coil block copolymers, driving self-assembly into various nanostructures. rsc.org | Optoelectronic materials, sensors, and photovoltaics. rsc.org |

| D-π-A Conjugated Polymers | Acts as the electron-accepting unit in donor-acceptor architectures. nih.gov | Organic light-emitting diodes (OLEDs). nih.gov |

| Alternating Copolymers with Benzodithiophene | Serves as the acceptor unit in low bandgap copolymers. rsc.org | Polymer solar cells. rsc.org |

| Copolymers with Dithiophene Donors | Functions as the acceptor unit, with properties tunable by modifying the donor. rsc.org | Efficient polymer solar cells. rsc.org |

Beyond polymers, benzotriazole derivatives are utilized in a variety of functional organic materials. Their inherent properties make them suitable for applications ranging from corrosion inhibition to UV stabilization. gsconlinepress.comguidechem.comsmolecule.com

Corrosion Inhibitors: Benzotriazole and its derivatives are well-known for their ability to protect metal surfaces, particularly copper, from corrosion. smolecule.com They form a protective film on the metal surface, preventing oxidative reactions. smolecule.com The presence of a hydroxymethyl group could potentially enhance this protective action through increased surface adhesion.

UV Stabilizers: The benzotriazole scaffold is an effective UV absorber. gsconlinepress.com When incorporated into materials like plastics and coatings, it helps to prevent degradation caused by exposure to ultraviolet radiation. gsconlinepress.comsmolecule.com

Organic Electronics: As mentioned, the electron-accepting nature of the benzotriazole ring makes it a valuable component in materials for organic electronics, including transistors and photovoltaic devices. nih.gov

The versatility of the benzotriazole scaffold, combined with the ability to introduce a wide range of functional groups, ensures its continued importance in the design and development of novel supramolecular architectures and advanced functional materials.

Future Research Directions and Emerging Trends

Development of Novel Synthetic Methodologies with Enhanced Selectivity

Key areas of development include:

Palladium-Catalyzed Reactions: Palladium-catalyzed C-H activation and intramolecular amination processes are emerging as powerful tools for the regioselective synthesis of benzotriazoles. organic-chemistry.orgbohrium.com One innovative approach involves a 1,7-palladium migration-cyclization-dealkylation sequence using aryltriazenes as substrates, which has demonstrated excellent yields and high regioselectivity. organic-chemistry.org Such methods could be adapted to specifically target the 7-position of the benzotriazole (B28993) ring system, enabling a more direct and efficient synthesis of 1H-Benzotriazole-7-methanol.

Metal-Free Catalysis: To enhance the environmental profile of benzotriazole synthesis, metal-free catalytic systems are being explored. For instance, the use of B(C6F5)3 as a catalyst for the site-selective N1-alkylation of benzotriazoles with diazoalkanes represents a significant step forward, avoiding the use of heavy metals while achieving excellent yields. rsc.org

Exploration of Advanced Catalytic Systems and Green Chemistry Applications

The principles of green chemistry are increasingly influencing the synthesis of heterocyclic compounds. nih.gov For benzotriazole derivatives, this involves moving away from harsh reagents, toxic solvents, and energy-intensive conventional heating methods. scholarsresearchlibrary.com

Emerging trends in this area include:

Microwave-Assisted Synthesis: Microwave irradiation has proven to be a highly effective green chemistry tool for synthesizing benzotriazole derivatives. nih.govijpsonline.comnih.gov This technique dramatically reduces reaction times from hours to minutes and significantly increases product yields compared to conventional heating methods. nih.govijpsonline.comnih.gov Studies have demonstrated the successful application of microwave-assisted synthesis for N-alkylation and the formation of various substituted benzotriazoles. gsconlinepress.commdpi.com

Solvent-Free and Solid-Phase Reactions: Conducting reactions under solvent-free conditions or on solid supports, such as K-10 montmorillonite (B579905) clay, further minimizes environmental impact. scholarsresearchlibrary.comrsc.orggsconlinepress.com These methods offer advantages like operational simplicity, easy work-up, and the elimination of toxic solvent waste. scholarsresearchlibrary.comrsc.org

Novel Catalysts: The development of advanced catalysts, such as novel rhodium (I) and ruthenium (III) complexes with N-acyl-benzotriazole ligands, is expanding the catalytic toolbox. mdpi.com These catalysts have shown effectiveness in hydrogenation reactions and can be utilized in non-traditional solvent systems like ionic liquids. mdpi.com

| Compound Type | Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| 5-Substituted Benzotriazole Amides | Conventional | 4 hours | 65-72% | ijpsonline.com |

| Microwave | 4.5 minutes | 83-93% | ||

| 1-Chloromethylbenzotriazole | Conventional | 6 hours | Not specified | ijpsonline.com |

| Microwave | 4.3 minutes | Not specified |

Integration with Emerging Technologies in Chemical Synthesis and Analytical Characterization

The synergy between chemical synthesis and emerging technologies is accelerating the discovery and characterization of new compounds. For a specific molecule like this compound, these technologies can facilitate more rapid synthesis, purification, and structural confirmation.

High-Throughput Screening (HTS): HTS techniques allow for the rapid synthesis and evaluation of numerous compounds. rsc.org In the context of developing derivatives of this compound, HTS could be employed to quickly screen different catalysts or reaction conditions to optimize the synthesis.

Advanced Analytical Methods: The precise characterization of benzotriazole derivatives relies on sophisticated analytical techniques. Methods combining liquid chromatography or gas chromatography with mass spectrometry (LC-MS/MS, GC-MS) are essential for identifying and quantifying these compounds, even at trace levels in complex mixtures. truegeometry.comnih.govresearchgate.netnih.gov High-performance liquid chromatography (HPLC) is also commonly used for separation and analysis. researchgate.net These methods are crucial for confirming the structure of newly synthesized molecules like this compound and for studying their behavior in various systems.

Theoretical Prediction and Experimental Validation in Complex Chemical Systems

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, offering predictive insights that can guide experimental work. nih.gov In silico studies, including molecular docking and Density Functional Theory (DFT), are increasingly applied to the study of benzotriazole derivatives. nih.govscribd.comnih.gov

Molecular Docking: This computational technique predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. nih.govwisdomlib.org For derivatives of this compound, docking studies can predict potential biological activity by calculating binding affinities and identifying key interactions with protein targets. nih.govcore.ac.ukcurrentopinion.be This allows researchers to prioritize the synthesis of compounds with the highest predicted efficacy. nih.gov

Density Functional Theory (DFT): DFT calculations are used to investigate the electronic structure and reactivity of molecules. nih.govacs.orgresearchgate.net This can help in understanding reaction mechanisms, predicting the stability of different isomers, and analyzing the electronic properties of compounds like this compound. acs.orgacs.org For example, DFT has been used to study the adsorption of benzotriazole on copper oxide surfaces, providing insights into its corrosion-inhibiting properties. acs.orgresearchgate.net These theoretical predictions can then be validated through experimental studies, creating a powerful feedback loop that accelerates the research and development process. nih.gov

| Compound | Target Protein | Docking Score (kcal/mol) | Reference |

|---|---|---|---|

| Chloro derivative of benzotriazole-isoniazid | 14-alpha-demethylase (5V5Z) | -9.2 | core.ac.uk |

| Fluconazole (Standard) | 14-alpha-demethylase (5V5Z) | -8.0 | |

| Benzotriazole derivative 4e | Protein 6GLA | -7.8 | nih.gov |

| Benzotriazole derivative 4f | Protein 4WH9 | -8.4 | |

| 2-(1H-1,2,3-Benzotriazol-1-yl)-N-(4-methoxyphenyl) acetamide | Staphylococcus aureus tyrosyl t-RNA synthetase (1JIJ) | -8.9 | currentopinion.be |

Q & A

Q. What are the common synthetic routes for 1H-Benzotriazole-7-methanol?

A multistep synthesis typically involves nitration of benzotriazole derivatives followed by selective reduction and cyclization. For example, methanol and aqueous ammonia (7 N) are used in reductive amination steps to introduce the hydroxymethyl group at the 7-position . Reflux conditions with sulfuric acid or sodium sulfide may also optimize intermediate formation .

Q. How is this compound characterized using HPLC?

Reverse-phase HPLC with a mobile phase of acetonitrile, water, and methanol (80:15:5 v/v) is effective for separation. A standard solution prepared in methanol-acetonitrile mixtures (1:1) ensures accurate quantification, with UV detection at 254 nm for benzotriazole derivatives .

Q. What solvents are compatible with this compound in experimental workflows?

Methanol, acetonitrile, and water mixtures are ideal due to the compound’s polarity. Avoid chlorinated solvents (e.g., methylene chloride) unless derivatized for specific reactions, as they may alter stability .

Q. Which spectroscopic techniques confirm the structure of this compound?

Use H/C NMR to identify the hydroxymethyl group (δ ~4.8 ppm for -CHOH) and aromatic protons. IR spectroscopy verifies O-H stretching (~3300 cm), while high-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 149.14998 .

Advanced Research Questions

Q. How can reaction conditions be optimized to prevent isomerization to 1H-Benzotriazole-6-methanol during synthesis?

Isomerization is minimized by controlling temperature (<50°C) and using polar aprotic solvents (e.g., DMF). Kinetic studies via HPLC can identify competing pathways, while adjusting pH to 5.5–7.5 stabilizes the 7-isomer .

Q. How do researchers resolve contradictions in NMR data for this compound?

Contradictions in aromatic proton splitting may arise from tautomerism. Use 2D NMR (e.g., NOESY) to differentiate between tautomers and computational modeling (DFT) to predict dominant conformers .

Q. What methods differentiate this compound from its 6-methanol isomer?

X-ray crystallography provides unambiguous structural confirmation. Alternatively, NOESY NMR correlates spatial proximity between the hydroxymethyl group and adjacent protons, while HPLC retention time differences (using a C18 column) offer rapid distinction .

Q. How is the stability of this compound assessed under varying pH conditions?

Conduct accelerated stability studies in buffered solutions (pH 2–10) at 40°C. Monitor degradation via HPLC and LC-MS to identify hydrolysis products (e.g., benzotriazole-carboxylic acid). The compound is most stable near neutral pH (5.5–7.5) .

Q. What in vitro models are suitable for evaluating biological activity of this compound?

Use enzyme inhibition assays (e.g., kinase or protease targets) and cell-based models (e.g., antiviral or cytotoxicity screens). For antiviral studies, pseudovirus systems with luciferase reporters quantify entry inhibition .

Q. How are derivatives synthesized for structure-activity relationship (SAR) studies?

Functionalize the hydroxymethyl group via esterification or etherification. For example, react with acyl chlorides in THF/boron trifluoride to form esters. Coupling reactions (e.g., Suzuki-Miyaura) introduce aryl groups at the benzotriazole core .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.